molecular formula C19H22N2O5 B11712516 N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11712516
M. Wt: 358.4 g/mol
InChI Key: ONZYWTZYUJWKOK-UDWIEESQSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s aromatic rings allow it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and trimethoxy groups can enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H22N2O5/c1-5-26-15-8-6-13(7-9-15)12-20-21-19(22)14-10-16(23-2)18(25-4)17(11-14)24-3/h6-12H,5H2,1-4H3,(H,21,22)/b20-12+

InChI Key

ONZYWTZYUJWKOK-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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